(4-Iodobutyl)cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodobutylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19I/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMPAXFOPHFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 4-Cyclohexylbutyl Iodide
Introduction
In the landscape of drug discovery and organic synthesis, understanding the fundamental physicochemical properties of novel chemical entities is paramount. 4-Cyclohexylbutyl iodide, a halogenated aliphatic cyclic compound, presents a unique molecular architecture that influences its behavior in various solvent systems. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-cyclohexylbutyl iodide. Moving beyond a simple data sheet, this document offers a predictive analysis based on first principles of physical organic chemistry and outlines a robust, self-validating experimental framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to inform reaction design, purification strategies, and formulation development.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure: C₁₀H₁₉I Molecular Weight: 266.16 g/mol (Predicted)
The molecule is predominantly non-polar. The large, saturated cyclohexyl group and the four-carbon alkyl chain contribute significantly to its hydrophobic character. Alkyl halides, in general, are considered slightly polar molecules but are not capable of forming strong hydrogen bonds with protic solvents like water.[1] Consequently, their solubility in aqueous media is typically low.[1][2] The solubility of alkyl halides in water decreases as the length of the alkyl chain increases, due to the growing non-polar nature of the molecule.[1][3]
Based on the "like dissolves like" principle, 4-cyclohexylbutyl iodide is expected to exhibit high solubility in non-polar organic solvents and limited solubility in polar solvents.[4][5]
Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | High | The non-polar nature of the solute matches the solvent, leading to favorable van der Waals interactions.[5][6] |
| Polar Aprotic | Acetone, Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have dipoles that can interact with the C-I bond, and their organic character accommodates the alkyl and cycloalkyl groups.[1] |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The molecule's inability to form hydrogen bonds and its large hydrophobic structure prevent significant interaction with the highly ordered hydrogen-bonding network of water and simple alcohols.[1][2] |
Factors Influencing Solubility
The solubility of 4-cyclohexylbutyl iodide is a multifactorial property. The following diagram illustrates the key molecular features that govern its interaction with different solvent environments.
Caption: Workflow for quantitative solubility determination via the gravimetric method.
Detailed Protocol:
-
Preparation: Place an excess amount of 4-cyclohexylbutyl iodide (e.g., ~100 mg) into a 4 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., at 25°C ± 0.1°C). Agitate the mixture for 24 hours to ensure equilibrium is reached. A prolonged equilibration time is crucial for trustworthy results, as it ensures the solvent is fully saturated.
-
Phase Separation: After 24 hours, remove the vial and allow it to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be required.
-
Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated volumetric pipette, ensuring no solid particles are transferred.
-
Gravimetric Analysis: a. Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry evaporation dish or watch glass. Record the initial mass of the dish (M₁). b. Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used. c. Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture. d. Weigh the dish containing the dry solute residue. Record the final mass (M₂). Repeat the drying and weighing cycle until a constant mass is achieved.
-
Calculation:
-
Mass of dissolved solute = M₂ - M₁
-
Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant withdrawn in mL)
-
Trustworthiness and Validation: This protocol incorporates several self-validating steps. Using an excess of the solute ensures that saturation is achieved. The 24-hour equilibration period is a standard in the field to prevent underestimation of solubility. Finally, weighing to a constant mass ensures the complete removal of the solvent, which is critical for the accuracy of the final calculation. Running the experiment in triplicate is essential for establishing the precision and reliability of the obtained data.
Conclusion
While specific published solubility data for 4-cyclohexylbutyl iodide is scarce, a strong predictive framework based on its molecular structure suggests high solubility in non-polar organic solvents and poor solubility in polar protic solvents. This technical guide provides a robust, two-stage experimental protocol for the qualitative and quantitative determination of its solubility profile. By adhering to these detailed methodologies, researchers can generate reliable and reproducible data, enabling informed decisions in synthetic chemistry, process development, and pharmaceutical formulation.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved February 20, 2026, from [Link].
-
Filo. (2026, February 15). Explanation of solubility of alkyl halides. Retrieved February 20, 2026, from [Link].
-
Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved February 20, 2026, from [Link].
-
Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved February 20, 2026, from [Link].
-
Osada, R., et al. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. Retrieved February 20, 2026, from [Link].
-
Hacettepe University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved February 20, 2026, from [Link].
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link].
-
Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved February 20, 2026, from [Link].
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved February 20, 2026, from [Link].
-
The University of the West Indies at Mona. (2005, December 11). Qualitative Analysis of Organic Compounds. Retrieved February 20, 2026, from [Link].
-
OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides. Retrieved February 20, 2026, from [Link].
-
Masaryk University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved February 20, 2026, from [Link].
-
Huuskonen, J. (2002, April 15). Estimation of aqueous solubility of organic compounds with QSPR approach. PubMed. Retrieved February 20, 2026, from [Link].
-
ACS Publications. (2013, July 12). Influence of the Ligand Alkyl Chain Length on the Solubility, Aqueous Speciation, and Kinetics of Substitution Reactions of Water-Soluble M3S4 (M = Mo, W) Clusters Bearing Hydroxyalkyl Diphosphines. Inorganic Chemistry. Retrieved February 20, 2026, from [Link].
-
Quora. (2016, August 18). How to determine the solubility of cyclohexane. Retrieved February 20, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link].
-
PubMed. (2013, August 5). Influence of the ligand alkyl chain length on the solubility, aqueous speciation, and kinetics of substitution reactions of water-soluble M3S4 (M = Mo, W) clusters bearing hydroxyalkyl diphosphines. Retrieved February 20, 2026, from [Link].
-
Scribd. (2024, September 24). Solubility test for Organic Compounds. Retrieved February 20, 2026, from [Link].
-
University of Technology, Iraq. (n.d.). Classification of organic compounds By solubility. Retrieved February 20, 2026, from [Link].
-
Wikipedia. (n.d.). Cyclohexane. Retrieved February 20, 2026, from [Link].
-
Pearson. (n.d.). In which solvent would cyclohexane have the lowest solubility: 1-pentanol, diethyl ether, ethanol, or hexane? Retrieved February 20, 2026, from [Link].
-
PubMed. (1990, December). Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. Retrieved February 20, 2026, from [Link].
-
ResearchGate. (2025, August 6). Solubility of Hydrogen in Benzene, Cyclohexane, Decalin, Phenol and Cyclohexanol. Retrieved February 20, 2026, from [Link].
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- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
(4-Iodobutyl)cyclohexane molecular weight and formula
Chemical Building Block Profile & Synthetic Methodology
Executive Summary
(4-Iodobutyl)cyclohexane (CAS: 256656-70-9) is a specialized alkylating agent characterized by a cyclohexane ring tethered to a linear butyl chain terminating in an iodine atom.[1] In medicinal chemistry, this motif serves as a critical "hydrophobic tail" or spacer unit. It is frequently employed to modulate lipophilicity (LogP) or to introduce a bulky, non-aromatic hydrophobic pharmacophore into active pharmaceutical ingredients (APIs). Due to the high leaving-group ability of the terminal iodide, it is a preferred electrophile for nucleophilic substitution reactions in the synthesis of liquid crystals and complex drug scaffolds.
Part 1: Physicochemical Profile
The following data characterizes the specific molecular entity. Researchers must distinguish this molecule from iodocyclohexane (direct ring substitution) or 1-iodo-4-cyclohexylbutane isomers, as the butyl spacer significantly alters steric and electronic properties.
Identity & Quantitative Data[1][2][3][4]
| Property | Value | Notes |
| IUPAC Name | 1-(4-Iodobutyl)cyclohexane | Primary nomenclature |
| CAS Registry Number | 256656-70-9 | Unique Identifier [1] |
| Molecular Formula | ||
| Molecular Weight | 266.16 g/mol | Monoisotopic Mass: 266.05 g/mol |
| Physical State | Liquid (at STP) | Colorless to pale yellow (light sensitive) |
| Predicted LogP | ~5.2 ± 0.4 | Highly Lipophilic |
| Predicted Density | ~1.28 g/cm³ | Heavier than water |
| Boiling Point | ~280°C (Predicted) | Decomposes before boiling at atm pressure |
Structural Analysis
The molecule consists of two distinct domains:
-
The Cyclohexyl Head: A saturated
ring providing steric bulk and lipophilicity without -stacking interactions. -
The Iodobutyl Tail: A 4-carbon flexible linker ending in a soft, polarizable iodine atom. The C-I bond length (~2.14 Å) and weakness (bond energy ~57 kcal/mol) make it highly reactive toward nucleophiles (
pathways).
Part 2: Synthetic Pathways & Mechanistic Insight
The synthesis of this compound is rarely performed de novo from cyclohexane and dihalobutanes due to poly-alkylation byproducts. The industry-standard approach relies on Halogen Exchange (Finkelstein Reaction) using the commercially available (4-bromobutyl)cyclohexane precursor.
The Finkelstein Transformation
This pathway utilizes the solubility difference between sodium iodide (NaI) and sodium bromide (NaBr) in acetone.
Reaction Scheme:
Mechanistic Causality:
-
Driving Force: The reaction is an equilibrium process driven to completion by precipitation. NaI is soluble in acetone, whereas NaBr is not. As NaBr precipitates, Le Chatelier's principle drives the equilibrium toward the iodide product.
-
Kinetics: The reaction follows second-order kinetics (
). The nucleophilic iodide attacks the antibonding orbital ( ) of the C-Br bond from the backside, inverting the geometry (though irrelevant for this achiral primary carbon).
Graphviz Diagram 1: Synthetic Logic & Transition State
The following diagram illustrates the reaction coordinate and logic flow for the synthesis.
Caption: Finkelstein reaction pathway driven by the lattice energy/precipitation of Sodium Bromide in acetone.
Part 3: Applications in Drug Design
Linkerology and PROTACs
This compound is an ideal "spacer" reagent. In the design of PROTACs (Proteolysis Targeting Chimeras), the linker length is critical for ternary complex formation. The 4-carbon chain provides a flexible distance of approximately 5-6 Å, while the cyclohexyl group can anchor into hydrophobic pockets of E3 ligases (e.g., VHL or Cereblon).
Bioisosterism
The cyclohexyl-butyl motif serves as a bioisostere for:
-
Long-chain fatty acids: Mimicking lipid tails in membrane-bound receptor ligands.
-
Phenyl-butyl groups: Replacing a phenyl ring with a cyclohexane ring increases
character (Fsp3), which correlates with improved clinical success by increasing solubility and reducing "flat" aromatic stacking that leads to non-specific binding [2].
Part 4: Experimental Protocol (Synthesis & Purification)
Safety Warning: Alkyl iodides are potential alkylating agents (carcinogens). Handle in a fume hood. Wear nitrile gloves.
Protocol: Conversion of (4-Bromobutyl)cyclohexane to this compound
Materials:
-
(4-Bromobutyl)cyclohexane (1.0 eq) [CAS: 60439-16-9][2]
-
Sodium Iodide (NaI) (2.0 eq, dry)
-
Acetone (Reagent grade, dry)
-
Sodium Thiosulfate (
) (10% aq.[3] solution)
Step-by-Step Methodology:
-
Solvation: Dissolve 10 mmol of (4-bromobutyl)cyclohexane in 30 mL of dry acetone in a round-bottom flask.
-
Reagent Addition: Add 20 mmol of NaI. The solution may turn slightly yellow immediately.
-
Reflux: Attach a condenser and reflux the mixture at 60°C for 12–18 hours. A white precipitate (NaBr) will form, indicating reaction progress.
-
Filtration: Cool the mixture to room temperature. Filter off the solid NaBr precipitate.
-
Concentration: Remove the acetone via rotary evaporation.
-
Work-up (Critical for Stability):
-
Dissolve the residue in Diethyl Ether or Hexanes.
-
Wash 1: Wash with 10% aqueous Sodium Thiosulfate. Why? To reduce any free iodine (
) back to iodide, preventing the product from turning brown/purple and degrading. -
Wash 2: Wash with water, then brine.
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Stabilization: Store over copper turnings at 4°C protected from light.
Graphviz Diagram 2: Purification Workflow
This workflow emphasizes the removal of iodine impurities which catalyze decomposition.
Caption: Purification logic highlighting the thiosulfate wash to ensure product stability.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13962520, (4-Bromobutyl)cyclohexane. Retrieved February 21, 2026, from [Link]
Sources
Technical Guide: Mechanistic and Synthetic Divergence of Cyclohexyl Iodides
Executive Summary
This technical guide delineates the critical structural and functional differences between iodocyclohexane and (4-iodobutyl)cyclohexane . While both compounds introduce a lipophilic cyclohexyl moiety into target molecules, their reactivity profiles are diametrically opposed due to the local environment of the carbon-iodine (
-
Iodocyclohexane acts as a secondary alkyl halide, characterized by significant steric hindrance and a propensity for E2 elimination, making it a challenging substrate for direct nucleophilic substitution (
). -
This compound functions as a primary alkyl halide, offering an unhindered electrophilic site ideal for high-yield
coupling reactions, serving as a flexible "linker" in medicinal chemistry.
Part 1: Structural & Physical Characterization
The fundamental difference lies in the hybridization and steric environment of the
Comparative Properties Table
| Feature | Iodocyclohexane | This compound |
| Structure | Iodine attached directly to ring ( | Iodine on 4-carbon chain ( |
| CAS Number | 626-62-0 | 256656-70-9 |
| Molecular Formula | ||
| Classification | Secondary Alkyl Iodide | Primary Alkyl Iodide |
| Steric Environment | High (Ring strain + 1,3-diaxial interactions) | Low (Flexible alkyl chain) |
| Primary Reactivity | ||
| Lipophilicity (LogP) | ~3.0 | ~4.8 (Estimated) |
| Boiling Point | 80-81 °C (20 mmHg) | >100 °C (High vacuum req.) |
Structural Visualization
The following diagram illustrates the steric crowding around the secondary iodide versus the accessible nature of the primary iodide.
Figure 1: Structural comparison highlighting the steric blockade in iodocyclohexane versus the accessible electrophilic site in the butyl analog.
Part 2: Reactivity Profiles & Mechanistic Divergence
The Secondary Halide Challenge (Iodocyclohexane)
Iodocyclohexane exists in a dynamic equilibrium between axial and equatorial conformers.
-
Mechanism: It reacts sluggishly via
pathways because the ring structure prevents the necessary backside attack (Walden inversion). -
Side Reactions: In the presence of basic nucleophiles (e.g., alkoxides), E2 elimination becomes the dominant pathway, yielding cyclohexene rather than the substituted product.
-
Causality: The
-hydrogens on the ring are locked in anti-periplanar conformations relative to the axial iodine, accelerating elimination.
The Primary Halide Advantage (this compound)
The butyl chain decouples the reactive center from the steric bulk of the ring.
-
Mechanism: It undergoes rapid
reactions. The linear chain allows nucleophiles to approach the antibonding orbital without interference. -
Utility: This molecule is the "gold standard" for attaching a cyclohexyl group to a scaffold when a spacer is required.
Reaction Pathway Decision Tree
Figure 2: Divergent reaction outcomes when treating both substrates with a basic nucleophile.
Part 3: Synthetic Utility in Drug Design
"Linkerology" vs. Core Scaffolding
-
This compound is a Linker Reagent . It is used to probe the depth of hydrophobic binding pockets. The 4-carbon chain allows the lipophilic cyclohexyl ring to reach hydrophobic regions distant from the main pharmacophore.
-
Iodocyclohexane is a Core Building Block . It is used when the cyclohexyl ring needs to be directly fused to a heteroatom (e.g., N-cyclohexylpiperazine). However, due to poor
reactivity, reductive amination (using cyclohexanone) is often preferred over alkylation with iodocyclohexane.
Part 4: Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
Rationale: Direct iodination of primary alcohols is possible, but the Finkelstein reaction (Halide Exchange) from the corresponding bromide is the most robust, self-validating method due to the solubility differences of sodium salts in acetone.
Reagents:
-
(4-Bromobutyl)cyclohexane (1.0 eq)
-
Sodium Iodide (NaI) (2.0 eq, oven-dried)
-
Acetone (Anhydrous)
Protocol:
-
Preparation: Dissolve (4-bromobutyl)cyclohexane in anhydrous acetone (0.5 M concentration).
-
Addition: Add solid NaI in one portion.
-
Reaction: Reflux the mixture for 12–18 hours.
-
Self-Validation: The reaction is progressing if a white precipitate (NaBr) forms rapidly. NaI is soluble in acetone, but NaBr is not.[1]
-
-
Workup: Cool to room temperature. Filter off the NaBr solid. Concentrate the filtrate.
-
Purification: Dissolve residue in
, wash with aqueous sodium thiosulfate ( ) to remove free iodine (indicated by fading of brown color), then water and brine. Dry over .
Nucleophilic Substitution (General )
Target: Alkylation of an amine using this compound.
Protocol:
-
Dissolve the secondary amine (1.0 eq) and
(2.0 eq) in Acetonitrile ( ). -
Add this compound (1.1 eq) dropwise.
-
Heat to 60°C.
-
Note: If using iodocyclohexane , this reaction would fail or require high pressure/temperature, likely resulting in elimination. With the butyl linker, conversion is usually complete within 4 hours.
-
Part 5: Safety & Stability
| Parameter | Guideline |
| Light Sensitivity | Both compounds are light-sensitive.[2] |
| Thermal Stability | Iodocyclohexane decomposes near its boiling point (elimination of HI). Distill only under reduced pressure. This compound is thermally more stable but should still be kept <100°C. |
| Toxicity | Alkyl iodides are potent alkylating agents. They are potential carcinogens. Handle in a fume hood with double-gloving (nitrile). |
References
-
Sigma-Aldrich. Iodocyclohexane Product Specification & Properties.[2][3] Retrieved from [2]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions: Steric Hindrance Trends. Retrieved from
-
Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Retrieved from
-
BLD Pharm. this compound Product Data. Retrieved from [4]
-
Master Organic Chemistry. Elimination (E2) vs Substitution (SN2) with Secondary Alkyl Halides. Retrieved from
Sources
Beyond the SDS: Technical Handling & Risk Profile of (4-Iodobutyl)cyclohexane
Document Type: Technical Safety & Application Guide Subject: (4-Iodobutyl)cyclohexane CAS Registry Number: 256656-70-9 (Primary Reference) Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.
Part 1: Molecular Identity & Physicochemical Profiling
This compound is not merely a solvent or generic reagent; it is a specialized hydrophobic linker used to introduce a cyclohexylbutyl moiety into pharmacophores. Its handling requires an understanding of its specific reactivity profile—primarily its behavior as a primary alkylating agent and its susceptibility to photochemical degradation.
Chemical Specification Matrix
| Parameter | Technical Specification |
| Chemical Name | 1-(4-Iodobutyl)cyclohexane |
| CAS Number | 256656-70-9 |
| Molecular Formula | |
| Molecular Weight | 266.16 g/mol |
| Physical State | Colorless to pale yellow liquid (purity dependent) |
| Boiling Point | ~125–130 °C at 0.5 mmHg (Predicted/Analogous) |
| Density | ~1.28 g/mL (Estimated based on alkyl iodide homologs) |
| Solubility | Immiscible in water; Soluble in DCM, THF, Ethyl Acetate |
| Structural Class | Primary Alkyl Iodide; Cycloaliphatic derivative |
The Stability Paradox
Like most terminal alkyl iodides, this compound possesses a weak
Photochemical Instability: Upon exposure to UV or visible light, the
Part 2: The Hazard Matrix (Mechanistic Toxicology)
Core Directive: Do not rely solely on GHS codes. Treat this compound as a functional alkylating agent .
GHS Classification (Derived from Homologs)
While specific toxicological data for this CAS is limited, safety protocols must be extrapolated from the primary alkyl iodide class (e.g., 1-Iodobutane).
-
Skin Irritation (Category 2): Causes skin irritation.[1] The lipophilic cyclohexyl tail facilitates dermal absorption.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.[2]
-
Carcinogenicity (Suspected): Precautionary designation.[2][3] Many alkylating agents interact with DNA via nucleophilic substitution at guanine residues. Handle with high-potency containment.
Reactivity Hazards[7]
-
Nucleophilic Attack: Reacts violently with strong nucleophiles (amines, thiolates) and strong bases.
-
Metal Insertion: Reacts with Magnesium (Grignard formation) or Lithium. These reactions are exothermic and moisture-sensitive.
-
Runaway Potential: In the presence of Lewis acids (e.g.,
), rapid dehydrohalogenation can occur, releasing corrosive HI gas.
Part 3: Strategic Handling & Stabilization Protocols
Stabilization Workflow
Commercial samples are often stabilized to prevent the "Iodine Cascade." If your sample turns pink or brown, it has degraded.
The Copper Strip Method: To maintain purity during long-term storage, add activated Copper turnings to the vial.
-
Mechanism:
-
Result: Copper scavenges free iodine, preventing the autocatalytic cycle. The Copper Iodide precipitates or coats the metal, keeping the liquid colorless.
Diagram: Photochemical Degradation & Stabilization
The following diagram illustrates the causality of degradation and how copper interrupts it.
Figure 1: The photochemical degradation pathway of alkyl iodides and the mechanistic intervention of copper stabilization.
Part 4: Emergency Response & Decontamination
Trustworthiness Check: Standard "soap and water" is insufficient for iodine-based spills due to staining and toxicity. You must use a chemical reducing agent.
The Thiosulfate Decontamination Protocol
Scenario: You have spilled 5 mL of this compound on the bench. Why it matters: The compound is an alkylator, and decomposing iodine is corrosive.
-
Evacuate & Ventilate: Clear the immediate area.
-
The Quench (Chemical Neutralization):
-
Prepare a 5% Sodium Thiosulfate (
) solution. -
Apply liberally to the spill.
-
Chemistry:
-
Visual Cue: The brown/pink color will vanish instantly as iodine is reduced to colorless, water-soluble iodide.
-
-
Absorption: Use vermiculite or spill pads to absorb the now-aqueous mixture.
-
Disposal: Collect as halogenated organic waste.
Diagram: Emergency Logic Flow
Figure 2: Decision matrix for safely managing an alkyl iodide spill.
Part 5: Synthetic Utility & Experimental Context
Expertise Note: This compound is frequently used to append a "grease" tail (hydrophobic linker) to polar pharmacophores to improve membrane permeability.
Typical Reaction: Finkelstein-like Substitution
While this compound is an iodide, it is often synthesized from the bromide or used to alkylate amines.
-
Reagent: this compound[4]
-
Substrate: Secondary Amine (
) -
Base:
or DIPEA -
Solvent: Acetonitrile (
) or DMF -
Temperature: 60–80 °C
-
Observation: The reaction rate is faster than the corresponding bromide due to the weaker C-I bond (better leaving group ability).
Critical Process Parameter (CPP):
Avoid using acetone as a solvent if heating is required for long periods, as alkyl iodides can slowly alkylate acetone under specific conditions. Acetonitrile is the preferred solvent for
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68261557, 3-Iodo-5-(4-iodobutyl)cyclohexene (Related Structure & Properties). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-cyclohexyl-1-iodobutane: Synthesis, Properties, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of 4-cyclohexyl-1-iodobutane, a versatile alkyl halide building block with significant potential in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its nomenclature, physicochemical properties, synthesis, reactivity, and applications.
Part 1: Nomenclature and Synonyms
The systematic IUPAC name for the compound is 4-cyclohexyl-1-iodobutane . While not extensively documented with a wide array of common synonyms, it may be referenced in chemical literature and databases under variations such as:
-
1-Iodo-4-cyclohexylbutane
-
Cyclohexylbutyl iodide
For clarity and consistency, this guide will primarily use the IUPAC name.
Part 2: Physicochemical Properties
| Property | Predicted Value/Information | Justification and Key Considerations |
| Molecular Formula | C₁₀H₁₉I | Derived from its structure. |
| Molecular Weight | 266.16 g/mol | Calculated from the atomic weights of its constituent atoms.[1] |
| Appearance | Colorless to light yellow liquid | Alkyl iodides are typically colorless liquids that can develop a yellowish or reddish tint upon exposure to light due to the slow decomposition and formation of iodine. |
| Boiling Point | Estimated to be in the range of 240-260 °C | The boiling point will be significantly higher than that of 1-iodobutane (130-131 °C) and iodocyclohexane (180 °C) due to the increased molecular weight and van der Waals forces.[2] |
| Density | ~1.3-1.4 g/mL | Expected to be denser than water, similar to other organoiodine compounds. For comparison, the density of iodocyclohexane is 1.624 g/mL.[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, ethanol, acetone, dichloromethane). | The long alkyl chain and the covalent nature of the carbon-iodine bond make it non-polar, leading to poor solubility in water but good solubility in organic solvents.[2] |
| Stability | Sensitive to light. May decompose over time to release iodine. Typically stabilized with copper. | Like many alkyl iodides, it is prone to decomposition, especially when exposed to light and heat. The addition of a stabilizer like copper is a common practice to inhibit this process.[3] |
Part 3: Synthesis and Experimental Protocols
The synthesis of 4-cyclohexyl-1-iodobutane can be achieved through several established synthetic routes. A common and effective method involves the conversion of a corresponding alcohol, 4-cyclohexyl-1-butanol, to the iodide.
Synthesis via Finkelstein Reaction
A two-step approach starting from a commercially available precursor is often the most practical.
Workflow for the Synthesis of 4-cyclohexyl-1-iodobutane
Caption: Synthetic workflow for 4-cyclohexyl-1-iodobutane.
Experimental Protocol: Synthesis of 4-cyclohexyl-1-butanol
This protocol is adapted from a similar reduction of a carboxylic acid.[4]
-
Reaction Setup: To a solution of 4-cyclohexylbutyric acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a 1M solution of lithium aluminum hydride (LAH) in THF (1.5 equivalents).
-
Reaction Progression: After the initial gas evolution subsides, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting aluminum salts and wash thoroughly with ether. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyclohexyl-1-butanol as a clear oil.[4]
Experimental Protocol: Synthesis of 4-cyclohexyl-1-iodobutane
This procedure is a modification of standard methods for converting primary alcohols to iodides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyclohexyl-1-butanol (1 equivalent), sodium iodide (1.5 equivalents), and phosphoric acid (85%, 2 equivalents).
-
Reaction Progression: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction mixture will likely turn dark due to the formation of iodine.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove residual iodine, followed by a wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation to afford 4-cyclohexyl-1-iodobutane.
Part 4: Reactivity and Applications in Drug Development
4-cyclohexyl-1-iodobutane is a valuable reagent in organic synthesis, primarily serving as an alkylating agent. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles to introduce the 4-cyclohexylbutyl moiety into a target molecule.[5]
General Reaction Scheme for Nucleophilic Substitution
Caption: Generalized Sₙ2 reaction of 4-cyclohexyl-1-iodobutane.
Common nucleophiles and their corresponding products include:
-
Azides (e.g., NaN₃): Forms 1-azido-4-cyclohexylbutane, a precursor for amines or for use in "click chemistry."[6]
-
Cyanides (e.g., NaCN): Yields 5-cyclohexylpentanenitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Alkoxides (e.g., NaOR): Produces ethers.
-
Amines (R-NH₂): Forms secondary amines.
Role in Drug Discovery
The cyclohexyl group is a prevalent motif in many natural and synthetic drugs.[7] Its incorporation can offer several advantages:
-
Increased Lipophilicity: The non-polar cyclohexyl ring can enhance the lipophilicity of a drug candidate, potentially improving its ability to cross cell membranes.
-
Metabolic Stability: The saturated cyclohexyl ring is generally more resistant to metabolic degradation compared to aromatic rings.
-
Conformational Rigidity: Replacing a flexible alkyl chain with a cyclohexyl group can reduce the conformational entropy of a molecule, which may lead to a more favorable binding affinity with its biological target.[7]
-
Bioisosteric Replacement: The cyclohexyl group can serve as a bioisostere for other groups, such as a phenyl or tert-butyl group, to modulate the steric and electronic properties of a molecule.[7]
The 4-cyclohexylbutyl side chain, introduced via 4-cyclohexyl-1-iodobutane, can be found in various drug candidates and approved medicines, particularly those targeting receptors where a lipophilic side chain is crucial for activity. For instance, similar structures are explored in the development of ligands for sigma receptors, which are implicated in a range of neurological disorders.[8]
Part 5: Safety and Handling
As with all alkyl iodides, 4-cyclohexyl-1-iodobutane should be handled with appropriate safety precautions.
-
Toxicity: Alkylating agents are generally considered to be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[9][10]
-
Flammability: While not highly flammable, it is a combustible liquid. Keep away from open flames and high temperatures.[9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[11][12]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. As it is light-sensitive, an amber glass bottle is recommended. Storage under an inert atmosphere can prolong its shelf life.[12]
Part 6: Conclusion
4-cyclohexyl-1-iodobutane is a valuable and versatile building block in organic synthesis with direct applications in the design and development of novel therapeutic agents. Its ability to introduce the lipophilic and metabolically stable 4-cyclohexylbutyl moiety makes it a compound of significant interest to medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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- PMC. (2024, November 27). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs.
- NIST. (n.d.). 4-Cyclohexyl-1-butanol.
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- DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications.
- Sun-shinechem. (n.d.). 4-cyclohexyl-1,1-dimethylpiperazin-1-ium iodide | CAS 865144-54-3.
- Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
- Wikipedia. (n.d.). Butyl iodide.
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- PubChem. (n.d.). Cyclohexanebutanol | C10H20O | CID 78182.
- Semantic Scholar. (2025, September 6). Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides.
- PubChem. (n.d.). 1-Cyclohexyl-4-[4-(4-iodocyclohexyl)cyclohexyl]cyclohexane | C24H41I | CID 89803327.
- PubChem. (n.d.). cis-4-tert-Butyl-cyclohexyl iodide | C10H19I | CID 545429.
- PubChemLite. (n.d.). 1-iodobutane (C4H9I).
- PrepChem.com. (n.d.). Synthesis of 4-cyclohexanebutanol.
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- BYJU'S. (2017, April 27). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes.
- PMC. (n.d.). Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells.
- MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.
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Troubleshooting & Optimization
Technical Support Center: Purification of (4-Iodobutyl)cyclohexane
Welcome to the technical support center for the purification of (4-Iodobutyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted iodine from their product. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-based solutions to common purification issues.
Troubleshooting Guide
This section addresses specific problems you might face during the workup and purification of this compound, offering step-by-step protocols and explaining the chemistry behind them.
Issue 1: My organic layer remains colored (yellow, brown, or purple) after the initial aqueous workup.
Cause: This persistent coloration is a clear indication of residual elemental iodine (I₂) in your organic phase.[1] Iodine has low solubility in water but is readily soluble in many organic solvents, giving rise to these characteristic colors.[2][3] The intensity of the color often correlates with the concentration of the remaining iodine.
Solution: Quenching with a Reducing Agent
The most effective method to remove elemental iodine is to convert it into a colorless and water-soluble iodide salt (I⁻) through a redox reaction.[4] The most common and efficient quenching agent for this purpose is an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][5]
Detailed Protocol: Sodium Thiosulfate Wash
-
Prepare the Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. For most applications, a 10% solution provides a good balance between effectiveness and avoiding unnecessary dilution.[5] A freshly prepared solution is recommended as older solutions can degrade.[6]
-
Perform the Wash: In a separatory funnel, add the sodium thiosulfate solution to your organic layer containing the this compound. The volume of the thiosulfate solution should be roughly equal to the volume of your organic layer.
-
Shake and Vent: Stopper the separatory funnel and shake vigorously for 30-60 seconds. Periodically vent the funnel to release any pressure buildup. You should observe the disappearance of the characteristic iodine color in the organic layer as the iodine is reduced to iodide.[5]
-
Separate the Layers: Allow the layers to separate fully. The colorless aqueous layer, now containing sodium iodide, can be drained off.
-
Repeat if Necessary: If the organic layer is still colored, repeat the wash with a fresh portion of the sodium thiosulfate solution.
-
Final Water Wash: After the thiosulfate wash, wash the organic layer with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
Alternative Reducing Agents:
If sodium thiosulfate is unavailable, other reducing agents can be used:
-
Sodium metabisulfite (Na₂S₂O₅): This can also be used and may form gaseous sulfur dioxide (SO₂), which can aid in the reduction process.[9]
Issue 2: The color of iodine persists even after multiple washes with sodium thiosulfate.
Cause: There are several potential reasons for this issue:
-
Insufficient Reducing Agent: The amount of sodium thiosulfate may be insufficient to react with the quantity of iodine present.
-
Degraded Thiosulfate Solution: Old or improperly stored sodium thiosulfate solutions can lose their reducing power.[6]
-
Poor Mixing: Inadequate shaking of the separatory funnel can lead to incomplete reaction between the two phases.[9]
-
Complex Formation: In some cases, iodine might form charge-transfer complexes with other molecules in the reaction mixture, which could affect its reactivity.
Troubleshooting Steps:
-
Use a Fresh, Concentrated Solution: Prepare a fresh, saturated solution of sodium thiosulfate to ensure maximum reducing capacity.[6]
-
Increase Stirring Time: Transfer the two-phase system to an Erlenmeyer flask and stir vigorously with a magnetic stir bar for 10-15 minutes. This increases the interfacial area and ensures complete reaction.[1][9]
-
Check the pH: While not always necessary, thiosulfate reduction can be more effective in mildly acidic conditions.[9] However, be cautious as strong acids can decompose thiosulfate. A buffered solution is a safer choice if pH adjustment is deemed necessary.
Frequently Asked Questions (FAQs)
This section covers broader questions about the purification of this compound.
Q1: What is the underlying chemistry of the sodium thiosulfate wash?
The removal of iodine with sodium thiosulfate is a classic redox reaction. The thiosulfate ion (S₂O₃²⁻) is a reducing agent that donates electrons to the elemental iodine (I₂), reducing it to the colorless iodide ion (I⁻). In turn, the thiosulfate is oxidized to the tetrathionate ion (S₄O₆²⁻).
The balanced chemical equation for this reaction is:
2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)
The resulting sodium iodide and sodium tetrathionate are ionic salts and are highly soluble in the aqueous phase, allowing for their easy removal from the organic product.[4]
Diagram of the Redox Reaction:
Sources
Navigating the SN2/E2 Divide: A Technical Guide to Minimizing Elimination in Alkylations with Alkyl Iodides
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the competition between substitution (SN2) and elimination (E2) pathways is a persistent challenge in organic synthesis, particularly when employing highly reactive alkyl iodides. Uncontrolled elimination reactions can drastically reduce the yield of the desired substitution product and complicate purification processes. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered in the lab. We aim to equip you with the knowledge to rationally design your experiments and maximize the formation of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of alkene byproduct in my alkylation reaction with an alkyl iodide. What are the primary factors that favor elimination over substitution?
The competition between SN2 and E2 reactions is governed by a delicate interplay of several factors. Understanding these is the first step to controlling the reaction outcome.
-
Substrate Structure: The structure of your alkyl iodide is paramount. As steric hindrance increases around the reaction center, the SN2 pathway is progressively inhibited.[1][2] A bulky nucleophile will struggle to access the electrophilic carbon for a backside attack.[2][3] Conversely, more substituted alkyl halides often accelerate E2 reactions because they lead to more stable, highly substituted alkene products (Zaitsev's rule).[4][5]
-
Primary alkyl iodides (1°): Strongly favor SN2 reactions unless a sterically hindered, strong base is used.[6][7]
-
Secondary alkyl iodides (2°): Are prone to both SN2 and E2, making them particularly sensitive to reaction conditions.[6][8]
-
Tertiary alkyl iodides (3°): Almost exclusively undergo E2 elimination due to severe steric hindrance that prevents the SN2 pathway.[1][9]
-
-
Nature of the Nucleophile/Base: The strength and steric bulk of the nucleophile/base are critical.
-
Strong, non-bulky bases/good nucleophiles (e.g., HO⁻, RO⁻, CN⁻) can participate in both SN2 and E2 reactions.[6][7] With secondary alkyl halides, a mixture of products is common.[8]
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide (t-BuOK), DBU, DBN) strongly favor E2 elimination, even with primary alkyl iodides, as their bulk prevents them from acting as nucleophiles.[6][10]
-
Weak bases that are good nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻) will predominantly lead to SN2 products.[7]
-
-
Solvent: The choice of solvent can dramatically influence the strength and behavior of the base/nucleophile.[11][12]
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions.[13][14] They solvate the cation of a salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[14] These solvents tend to favor substitution over elimination.[15]
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion. This solvation shell around the nucleophile hinders its ability to attack the electrophilic carbon, thus disfavoring the SN2 pathway and relatively favoring E2.[11][15]
-
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[16][17] Elimination reactions often have a higher activation energy but also a greater positive change in entropy (more molecules are formed), making them more favorable at elevated temperatures.[17][18]
Q2: How can I rationally select a base to maximize my SN2 product yield?
Choosing the right base is crucial for tipping the balance in favor of substitution.
-
For simple alkylations: When your goal is to attach an alkyl group to a heteroatom (O, N, S), using a weak base that is a good nucleophile is ideal. For instance, in a Williamson ether synthesis, using sodium hydride (NaH) to deprotonate an alcohol followed by the addition of a primary alkyl iodide is a classic approach. The resulting alkoxide is a strong nucleophile but the reaction can be controlled. For nitrogen alkylation, bases like potassium carbonate (K₂CO₃) are often sufficient to deprotonate an amine without promoting significant elimination.
-
For C-C bond formation (Enolate Alkylation): The alkylation of enolates is a powerful tool but requires careful base selection to avoid side reactions.
-
Use a strong, non-nucleophilic, hindered base: Lithium diisopropylamide (LDA) is the base of choice for quantitatively forming enolates.[19][20] Its bulky nature prevents it from attacking the alkyl iodide directly, and its strength ensures complete conversion of the carbonyl compound to the enolate, minimizing side reactions.[19][21]
-
Avoid weaker bases like alkoxides (e.g., sodium ethoxide): These bases only partially deprotonate the carbonyl compound, leading to an equilibrium mixture of the starting material, the enolate, and the base.[19] This can result in the alkoxide base reacting directly with the alkyl iodide or promoting polyalkylation.[22]
-
Q3: My substrate is a secondary alkyl iodide, and I'm struggling with elimination. What specific strategies can I employ?
Secondary alkyl halides are the most challenging substrates as they sit at the crossroads of SN2 and E2 reactivity.[5][6] Here's a multi-pronged approach to favor substitution:
-
Choose a weak base that is a good nucleophile: This is the most critical factor. Opt for nucleophiles like azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) anions.[7] These are potent nucleophiles but relatively weak bases, which significantly disfavors the E2 pathway.[15]
-
Solvent Selection is Key: Use a polar aprotic solvent like DMSO, DMF, or acetone. This will enhance the nucleophilicity of your chosen reagent.[13][14]
-
Keep the Temperature Low: Running the reaction at room temperature or below can significantly suppress the competing elimination reaction.[16][18] Consider starting your reaction at 0°C or even -20°C and slowly allowing it to warm to room temperature while monitoring its progress.
-
Consider the Leaving Group: While you are using an alkyl iodide (an excellent leaving group), it's worth noting that iodides generally give less elimination than chlorides because the greater electronegativity of chlorine increases the acidity of the beta-hydrogens, facilitating their removal by a base.[9]
Troubleshooting Guides
Scenario 1: Low yield of the desired product and a complex mixture of byproducts in an enolate alkylation.
Possible Cause: Incomplete enolate formation and competing side reactions. This often occurs when using weaker bases like sodium ethoxide or potassium tert-butoxide with carbonyl compounds.[19] The remaining base can react with the alkyl iodide, and the unreacted starting material can participate in undesired reactions.
Solution:
-
Switch to a stronger, non-nucleophilic base: Use LDA to ensure complete and rapid deprotonation of your carbonyl compound before adding the alkyl iodide.[20]
-
Control the temperature: Perform the enolate formation at low temperatures (e.g., -78 °C) to generate the kinetic enolate and prevent unwanted rearrangements or side reactions.[21][22] Add the alkyl iodide at this low temperature and then allow the reaction to slowly warm to room temperature.
Scenario 2: Exclusive formation of an alkene when using a secondary alkyl iodide.
Possible Cause: The chosen nucleophile is too basic, or the reaction temperature is too high.
Solution:
-
Evaluate your nucleophile/base: If you are using a strong base like an alkoxide or hydroxide, it will likely favor E2 elimination with a secondary halide.[8] Switch to a good nucleophile that is a weak base, such as sodium azide or sodium cyanide.[7]
-
Drastically lower the reaction temperature: High temperatures strongly favor elimination.[16] Perform the reaction at or below room temperature.
-
Re-evaluate your solvent: Ensure you are using a polar aprotic solvent.
Advanced Strategies for Circumventing Elimination
In cases where direct alkylation consistently fails to provide the desired substitution product, consider alternative synthetic strategies that are specifically designed to avoid elimination.
The Mitsunobu Reaction
For the alkylation of acidic pronucleophiles (pKa < 13) like carboxylic acids or phenols with primary or secondary alcohols, the Mitsunobu reaction is an excellent alternative to direct alkylation with an alkyl halide.[23][24] This reaction proceeds via an SN2 mechanism with inversion of stereochemistry at the alcohol carbon and generally gives high yields of the substitution product with minimal to no elimination byproducts.[23][25]
Core Principle: The alcohol is activated in situ by reacting with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a good leaving group.[23] The nucleophile then displaces this leaving group.
The Steglich Esterification
For the synthesis of esters, particularly from sterically hindered alcohols or acid-sensitive substrates, the Steglich esterification offers a mild and efficient alternative that avoids the harsh conditions that can lead to elimination.[26][27]
Core Principle: A carboxylic acid is activated using a coupling agent, typically dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[26][28] The activated acid then reacts with the alcohol to form the ester. This method is particularly useful for preparing tert-butyl esters, which are difficult to synthesize via traditional Fischer esterification due to competing elimination reactions.[26]
Experimental Protocols
Protocol 1: Alkylation of an Enolate using LDA to Minimize Elimination
This protocol describes the methylation of 2-methylcyclohexanone at the less substituted position, a classic example of kinetic enolate control.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Iodomethane (Methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: While maintaining the temperature at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: Add iodomethane (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary Table: Factors Influencing SN2 vs. E2 with Alkyl Iodides
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) | Rationale |
| Alkyl Iodide Structure | Methyl > Primary (1°) > Secondary (2°)[1][14] | Tertiary (3°) > Secondary (2°) > Primary (1°)[5][6] | Steric hindrance prevents backside attack required for SN2.[2] More substituted alkenes (from E2) are more stable.[4] |
| Nucleophile/Base | Good nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻)[7] | Strong, sterically hindered bases (e.g., t-BuOK, DBU)[6] | Bulky bases cannot act as nucleophiles but can easily abstract a proton.[10] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[13][15] | Polar protic (e.g., Ethanol, Water)[11][15] | Protic solvents solvate and weaken the nucleophile.[11] Aprotic solvents leave the nucleophile "naked" and more reactive.[14] |
| Temperature | Lower temperatures (e.g., 0 °C to RT)[16] | Higher temperatures ("Heat", Δ)[16][17] | Elimination has a higher activation energy and is entropically favored.[17][18] |
By carefully considering and manipulating these factors, you can effectively steer your alkylation reactions toward the desired substitution product and minimize the formation of unwanted elimination byproducts.
References
-
How Solvation Influences the SN2 versus E2 Competition - PMC - NIH. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
-
How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How solvents affect E1/E2 and SN1/SN2 reactions? : r/chemhelp - Reddit. Available at: [Link]
-
SN2 vs E2 - Chemistry Steps. Available at: [Link]
-
How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed. Available at: [Link]
-
Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange. Available at: [Link]
-
E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution. Available at: [Link]
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications. Available at: [Link]
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8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]
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11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]
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10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]
-
effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. Available at: [Link]
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How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers - ResearchGate. Available at: [Link]
-
Why is a secondary halides E2 reaction preferred than SN2? - Quora. Available at: [Link]
-
11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. Available at: [Link]
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
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SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. Available at: [Link]
-
Alkylation of Enolates - Organic Chemistry Tutor. Available at: [Link]
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Steglich Esterification - Organic Chemistry Portal. Available at: [Link]
-
Acid to Ester - Common Conditions. Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
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Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. Available at: [Link]
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A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil - SciELO. Available at: [Link]
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]
-
Ester - Wikipedia. Available at: [Link]
-
9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]
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SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! - YouTube. Available at: [Link]
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(PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - ResearchGate. Available at: [Link]
-
Alkyl Iodide. Available at: [Link]
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Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? - Chemistry Stack Exchange. Available at: [Link]
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Chapter 1: Enolate Alkylations. Available at: [Link]
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Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. Available at: [Link]
-
Design and Control of an Autorefrigerated Alkylation Process | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Effect of Temperature on Elimination and Substitution Reactions - YouTube. Available at: [Link]
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Elimination and temperature | Student Doctor Network Forums. Available at: [Link]
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Alkylation of Enolates - YouTube. Available at: [Link]
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SN1 SN2 E1 E2 – How to Choose the Mechanism - Chemistry Steps. Available at: [Link]
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Alkyl Halide Reactivity - MSU chemistry. Available at: [Link]
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Technical Support Center: Synthesis of 4-Cyclohexylbutyl Iodide
Welcome to the technical support center for the synthesis of 4-cyclohexylbutyl iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of your target compound. The information presented here is based on established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 4-cyclohexylbutyl iodide, a valuable intermediate in various organic syntheses, can present several challenges that may lead to lower than expected yields. This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Low Conversion of Starting Material (4-Cyclohexylbutan-1-ol)
A common hurdle is the incomplete conversion of the starting alcohol, 4-cyclohexylbutan-1-ol, to the desired iodide. This is often observed when using methods that involve the conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution.
Q: My reaction to convert 4-cyclohexylbutan-1-ol to 4-cyclohexylbutyl iodide shows a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
A: Incomplete conversion in a two-step synthesis (tosylation followed by iodination) typically points to issues in the initial tosylation step or suboptimal conditions in the subsequent substitution.
Root Cause Analysis & Solutions:
-
Inefficient Tosylation: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for a subsequent SN2 reaction.[1][2] Incomplete tosylation will directly result in unreacted alcohol.
-
Solution 1: Optimize Tosylation Conditions. Ensure all reagents are anhydrous, as water can hydrolyze tosyl chloride. Use a suitable base, like pyridine or triethylamine, to neutralize the HCl byproduct.[2][3] A catalyst such as 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1][4]
-
Solution 2: Monitor Reaction Progress. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. If the reaction stalls, consider adding more tosyl chloride and base.
-
-
Suboptimal Finkelstein Reaction Conditions: The conversion of the intermediate tosylate or a precursor bromide/chloride to the iodide is often accomplished via the Finkelstein reaction.[5][6][7] This is an equilibrium process, and several factors can limit its efficiency.[8]
-
Solution 1: Choice of Solvent. Acetone is the classic solvent for the Finkelstein reaction because sodium iodide (NaI) is soluble in it, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not.[6][8] This precipitation drives the reaction forward according to Le Chatelier's principle.[7][8] Ensure your acetone is anhydrous. Other polar aprotic solvents like DMF or DMSO can also be effective.[9]
-
Solution 2: Molar Excess of Iodide Source. Use a molar excess of sodium iodide to shift the equilibrium towards the product side.[8]
-
Solution 3: Temperature. Gently heating the reaction mixture can increase the rate of this SN2 reaction.[5]
-
Experimental Protocol: Two-Step Synthesis of 4-Cyclohexylbutyl Iodide from 4-Cyclohexylbutan-1-ol
Step 1: Tosylation of 4-Cyclohexylbutan-1-ol
-
Dissolve 4-cyclohexylbutan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).
-
If using DCM as the solvent, add triethylamine (1.5 equivalents) or pyridine (used as solvent) to the mixture.
-
(Optional but recommended) Add a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.[3]
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up the reaction by washing with water, dilute HCl (to remove excess pyridine/triethylamine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-cyclohexylbutyl tosylate.
Step 2: Finkelstein Reaction
-
Dissolve the crude 4-cyclohexylbutyl tosylate in anhydrous acetone.
-
Add sodium iodide (NaI, 1.5-3 equivalents).
-
Heat the mixture to reflux and stir for several hours to overnight.
-
Monitor the reaction by TLC for the formation of the product and disappearance of the tosylate.
-
After completion, cool the reaction mixture and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and sodium thiosulfate solution (to remove any residual iodine).
-
Dry the organic layer, filter, and concentrate to yield crude 4-cyclohexylbutyl iodide. Further purification can be achieved by column chromatography.
Diagram: Synthesis Workflow
Caption: Two-step synthesis of 4-cyclohexylbutyl iodide.
Issue 2: Formation of Elimination Byproducts
The formation of 4-cyclohexyl-1-butene as a byproduct can significantly reduce the yield of the desired substitution product. This is a classic example of the competition between SN2 and E2 reactions.
Q: I am observing a significant amount of an elimination byproduct in my synthesis of 4-cyclohexylbutyl iodide. How can I favor the SN2 pathway over the E2 pathway?
A: The competition between substitution (SN2) and elimination (E2) is influenced by several factors, including the nature of the substrate, the nucleophile/base, the leaving group, and the solvent.
Strategies to Favor SN2 over E2:
-
Nucleophile Choice: Iodide (I⁻) is a strong nucleophile but a relatively weak base, which already favors the SN2 reaction.[7]
-
Substrate Structure: 4-Cyclohexylbutyl iodide is derived from a primary alcohol. Primary alkyl halides are less sterically hindered and therefore strongly favor the SN2 pathway over E2.[9][10] If you are starting from a secondary precursor, the likelihood of elimination increases.
-
Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. Elimination reactions often have a higher activation energy. Try running your Finkelstein reaction at a lower temperature for a longer period.
-
Solvent: Polar aprotic solvents, such as acetone, DMSO, and DMF, are known to favor SN2 reactions.[9] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "free" and more reactive.[9]
Data Summary: Factors Influencing SN2 vs. E2 Reactions
| Factor | Favors SN2 | Favors E2 | Rationale for 4-Cyclohexylbutyl Iodide Synthesis |
| Substrate | Primary > Secondary | Tertiary > Secondary > Primary | The substrate is primary, strongly favoring SN2. |
| Nucleophile/Base | Strong, non-bulky nucleophile | Strong, bulky base | Iodide is a strong nucleophile and a weak base. |
| Leaving Group | Good leaving group (e.g., I⁻, Br⁻, OTs⁻) | Good leaving group | Tosylate is an excellent leaving group. |
| Solvent | Polar aprotic (Acetone, DMSO, DMF) | Less polar or protic solvents can favor E2 | Acetone is the recommended solvent. |
| Temperature | Lower temperature | Higher temperature | Keep the reaction temperature as low as feasible. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating pure 4-cyclohexylbutyl iodide can be challenging due to the presence of starting materials, byproducts, or residual reagents.
Q: My crude 4-cyclohexylbutyl iodide is impure. What are the best methods for purification?
A: A combination of a proper aqueous workup and column chromatography is typically effective for purifying alkyl iodides.
Purification Protocol:
-
Aqueous Workup:
-
After the reaction, perform an aqueous workup as described in the experimental protocol.
-
A key step is to wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine, which can discolor the product.
-
Follow this with a wash with saturated sodium bicarbonate to neutralize any acidic impurities and a final wash with brine to aid in the separation of the aqueous and organic layers.
-
-
Column Chromatography:
-
Silica gel column chromatography is the most effective method for final purification.
-
A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (e.g., 99:1 or 98:2 hexanes:ethyl acetate), is typically sufficient.
-
Monitor the fractions by TLC to isolate the pure product. 4-Cyclohexylbutyl iodide is non-polar and should elute relatively quickly.
-
Frequently Asked Questions (FAQs)
Q1: Can I synthesize 4-cyclohexylbutyl iodide directly from 4-cyclohexylbutan-1-ol in a single step?
A1: While two-step methods involving activation of the alcohol are common for achieving high yields, direct conversion is possible using reagents like triphenylphosphine, iodine, and imidazole (Appel reaction). However, this method can sometimes be challenging to drive to completion and may require careful optimization. Another direct method involves using a strong acid like hydroiodic acid (HI), but this can lead to side reactions, including elimination and carbocation rearrangements, especially with heating. For a primary alcohol like 4-cyclohexylbutan-1-ol, the two-step approach via a tosylate or mesylate intermediate is generally more reliable and higher yielding.
Q2: My purified 4-cyclohexylbutyl iodide is unstable and turns brown upon storage. Why is this happening and how can I prevent it?
A2: Alkyl iodides can be sensitive to light and air, leading to decomposition over time, which releases free iodine (I₂) and causes the brown discoloration. To prevent this:
-
Storage: Store the purified product in a brown or amber-colored vial to protect it from light.
-
Inert Atmosphere: Store the vial under an inert atmosphere (nitrogen or argon).
-
Refrigeration: Storing at low temperatures (in a refrigerator or freezer) can also slow down decomposition.
-
Stabilizer: Adding a small piece of copper wire to the storage vial can help to scavenge any free iodine that may form.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for 4-cyclohexylbutyl iodide?
A3: While the exact chemical shifts can vary slightly depending on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR: A triplet at approximately 3.2 ppm corresponding to the two protons on the carbon directly attached to the iodine (-CH₂-I). The remaining aliphatic protons of the butyl chain and the cyclohexyl ring will appear as a complex series of multiplets in the upfield region (approximately 0.8-1.9 ppm).
-
¹³C NMR: The carbon attached to the iodine will have a characteristic signal at a low chemical shift, typically around 6-10 ppm. The other aliphatic carbons will appear in the range of approximately 26-40 ppm.
It is always recommended to compare the obtained spectra with literature values or to use other analytical techniques like mass spectrometry for confirmation.
Q4: Can I use 4-cyclohexylbutyl bromide as a precursor for the Finkelstein reaction?
A4: Yes, 4-cyclohexylbutyl bromide is an excellent precursor for the Finkelstein reaction to synthesize 4-cyclohexylbutyl iodide.[6][8] In fact, alkyl bromides are often more readily available or easier to synthesize than the corresponding tosylates. The reaction of 4-cyclohexylbutyl bromide with sodium iodide in acetone would proceed efficiently to give the desired iodide product.[8]
References
- SATHEE. Finkelstein Reaction. IIT Kanpur.
- Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.
- Shiksha Nation. Finkelstein Reaction | Definition, Mechanism & Example (Class 12). Published January 31, 2026.
- Wikipedia. Finkelstein reaction.
- BYJU'S. Finkelstein Reaction.
- Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Published November 13, 2025.
- Organic Syntheses. Procedure.
- Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. Published May 24, 2021.
- Infoscience. Supporting Information.
- ResearchGate. Synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides and calculation of their proton and carbon chemical shifts. Published August 9, 2025.
- Google Patents. US5442105A - Process for producing cyclohexylbutyric acid derivative.
- Cambridge University Press. Grignard Reaction.
- YouTube. SN2 reaction of alkyl halides. Published July 17, 2019.
- WebAssign. SN2 Reactions of Alkyl Halides.
- ACS Publications. SN2 versus SN2′ Competition. Published June 24, 2022.
- PubChem. cis-4-tert-Butyl-cyclohexyl iodide | C10H19I | CID 545429.
- Rsc.org. EXPERIMENTAL SUPPORTING INFORMATION.
- PMC. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Published October 2, 2017.
- PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- PMC. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Published October 28, 2020.
- PMC. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration.
- Web Pages. 6. Grignard Reaction.
- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
- Google Patents. US2839583A - Process for the preparation of.
- Filo. Which of the two stereoisomers of 4-tert-butylcyclohexyl iodide (with ^{1.. Published June 11, 2025.
- ChemScene. 4441-57-0 | 4-Cyclohexylbutan-1-ol.
- The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
- Sigma-Aldrich. 4-Cyclohexyl-1-butanol = 95 4441-57-0.
- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Published November 11, 2015.
- AChemBlock. 4-Cyclohexylbutan-1-ol 95% | CAS: 4441-57-0. Published February 19, 2026.
- ResearchGate. EXPERIMENT SEVEN.
- Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base.
- Alpha Chemika. CYCLOHEXYL BROMIDE For Synthesis.
- Baran Lab. Iodine(V) Reagents in Organic Synthesis. Part 4. - o-Iodoxybenzoic Acid as a Chemospecific Tool for Single.
- YouTube. Which of the two stereoisomers of 4-t butylcyclohexy iodide .127I− will undergo substitution with. Published August 7, 2021.
- Organic Syntheses. iodocyclohexane.
- YouTube. Cyclohexyl bromide synthesis from cyclohexanol. Published July 26, 2024.
- ResearchGate. 1 H NMR spectra of the 3-methylcyclohexyl iodide (blue spectrum) and of...
- The Good Scents Company. 4-cyclohexyl-1-butanol, 4441-57-0.
- Cheméo. Chemical Properties of 4-Cyclohexyl-1-butanol (CAS 4441-57-0).
- PubChem. (4-t-Butylcyclohexyl)trimethylammonium iodide | C13H28IN | CID 129664316.
- PubMed. W(2)Cl(4)(NR(2))(2)(PR'(3))(2) Molecules. 7. Preparation, Characterization, and Structures of W(2)Cl(4)(NHR)(2)(NH(2)R)(2) and W(2)Cl(4)(NHR)(2)(PMe(3))(2) (R = sec-Butyl and Cyclohexyl) and (31)P{(1)H} NMR Studies of Trans-to-Cis Isomerizations of W(2)Cl(4)(NHR)(2)(PMe(3))(2).
- Google Patents. US3425798A - Process for the removal of iodine from organic compounds.
- NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds.
- Iodine in organic synthesis.
Sources
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Technical Support Center: Storage Stability of (4-Iodobutyl)cyclohexane vs. Bromides
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the storage stability of (4-Iodobutyl)cyclohexane compared to its bromide analogs. Understanding the inherent stability differences is crucial for ensuring experimental reproducibility, minimizing impurity formation, and maintaining the integrity of starting materials in complex synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brownish tint during storage. What causes this, and is it still usable?
A1: The discoloration of this compound is a common indicator of decomposition. The primary cause is the liberation of elemental iodine (I₂), which imparts the characteristic yellow-to-brown color. This degradation is often initiated by exposure to light (photodecomposition) or elevated temperatures. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to homolytic cleavage than the carbon-bromine (C-Br) bond in analogous alkyl bromides.[1][2]
Usability: The presence of color indicates the formation of impurities. While the material might still be suitable for some robust reactions, its use in sensitive or catalytic processes is discouraged without purification. The presence of free iodine can interfere with many reactions, particularly those involving organometallics or sensitive functional groups. It is recommended to assess the purity of the discolored reagent before use.
Q2: What are the optimal storage conditions for this compound to maximize its shelf life?
A2: To mitigate degradation, this compound should be stored with the following precautions:
-
Light Protection: Store in an amber or opaque glass bottle to prevent photodecomposition.[3][4]
-
Temperature Control: Keep in a cool, dark place. Refrigeration (2-8°C) is highly recommended to slow down thermal decomposition pathways.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Container Integrity: Ensure the container is tightly sealed to prevent exposure to moisture and air.[5]
Q3: How does the stability of this compound compare to (4-Bromobutyl)cyclohexane?
A3: (4-Bromobutyl)cyclohexane is inherently more stable than its iodo-counterpart. This difference is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The C-I bond is weaker than the C-Br bond, making alkyl iodides more prone to decomposition via homolytic cleavage (forming radicals) or nucleophilic substitution.[1][6] Alkyl iodides are generally less stable than the corresponding chlorides or bromides.[1]
| Property | This compound | (4-Bromobutyl)cyclohexane |
| Relative Stability | Lower | Higher |
| Primary Decomposition | Liberation of I₂ (discoloration) | Slower decomposition, less prone to discoloration |
| Susceptibility to Light | High | Moderate |
| Bond Strength (C-X) | Weaker | Stronger |
Q4: Can I stabilize my this compound to prevent degradation?
A4: Yes, small amounts of a stabilizing agent can be added. Copper powder or a small copper wire is often used to scavenge any free iodine that forms, thereby preventing it from catalyzing further decomposition. This is a common practice for storing reactive alkyl iodides. Some commercial suppliers provide alkyl iodides with a stabilizer already added.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reagent has turned dark brown or purple. | Significant decomposition and high concentration of free iodine. | The reagent is likely of very low purity. It is recommended to purify by passing it through a short column of activated basic alumina or by washing with a sodium thiosulfate solution followed by drying and distillation. For critical applications, using a fresh, unopened bottle is advised. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of the starting material leading to lower effective concentration and the presence of reactive impurities. | 1. Verify the purity of the this compound using GC-MS or ¹H NMR. 2. Purify the reagent before use. 3. Consider switching to the more stable (4-Bromobutyl)cyclohexane if the reaction chemistry allows. |
| Precipitate formation in the bottle. | Could be impurities or polymerization products initiated by radical species from decomposition. | Do not use. The composition of the precipitate is unknown and could be hazardous. Dispose of the material according to your institution's safety guidelines. |
Visualizing Decomposition Pathways
The following diagram illustrates the primary light-induced decomposition pathway for this compound, highlighting its greater susceptibility compared to an alkyl bromide.
Caption: Comparative stability under light exposure.
Experimental Protocols
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
Quantitative NMR (qNMR) is a powerful, non-destructive method to determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[7][8][9][10]
Objective: To determine the purity of a stored sample of this compound.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., 1,3,5-trimethoxybenzene, maleic anhydride)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay D1 of at least 5 times the longest T1, calibrated 90° pulse).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Protocol 2: Qualitative Assessment of Degradation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and semi-quantifying volatile degradation products.[5][11][12][13][14]
Objective: To identify potential degradation products in a sample of this compound.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Use a standard temperature program suitable for separating alkyl halides. For example: initial temperature of 50°C for 5 minutes, then ramp at 20°C/min to 300°C and hold for 10-20 minutes.[11]
-
Analyze the resulting chromatogram and mass spectra. Look for peaks corresponding to the parent compound and potential degradation products. The thermal decomposition of the cyclohexane moiety itself can lead to various smaller fragments.[15][16][17][18]
Troubleshooting Experimental Failures
This workflow helps diagnose issues that may arise from using a potentially degraded alkyl halide.
Caption: Decision tree for experimental troubleshooting.
References
- Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Vertex AI Search.
- Iodonium compounds as initiators: Hypervalent organoiodine compounds (3): Discussion series on bromination/iodination reactions 31. (2023, July 27). Chemia.
- Alkyl Iodide. (n.d.). BYJU'S.
- Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature Supporting Information. (n.d.). ACS Publications.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022, July 11). Molecules.
- Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024, December 6). Heliyon.
- Studies on the stability of iodine compounds in iodized salt. (n.d.). Bulletin of the World Health Organization.
- Stability of Iodine Compounds in Iodized Salt. (n.d.). Policy Commons.
- Recent discoveries on the structure of iodine(III) reagents and their use in cross-nucleophile coupling. (2021, January 7). RSC Publishing.
- The stabilities of alkyl fluorides (I), alkyl chlorides (II), a... (2021, January 1). Filo.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). Journal of Medicinal Chemistry.
- qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange.
- Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago.
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s... (2021, March 30). Physical Chemistry Chemical Physics.
- Decomposition of cyclohexane ion induced by intense femtosecond laser fields by ion-trap time-of-flight mass spectrometry. (2016, January 14). The Journal of Chemical Physics.
- Thermal decomposition kinetic of 1,1-di(tert-butylperoxy)cyclohexane in organic solvents. (2025, August 9). ResearchGate.
- Method for preparing cyclohexanone and cyclohexanol by decomposition of cyclohexane oxidation liquid. (2017, July 14). Patsnap Eureka.
Sources
- 1. byjus.com [byjus.com]
- 2. Recent discoveries on the structure of iodine( iii ) reagents and their use in cross-nucleophile coupling - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03266B [pubs.rsc.org]
- 3. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. policycommons.net [policycommons.net]
- 5. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 6. askfilo.com [askfilo.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. rsc.org [rsc.org]
- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Decomposition of cyclohexane ion induced by intense femtosecond laser fields by ion-trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Method for preparing cyclohexanone and cyclohexanol by decomposition of cyclohexane oxidation liquid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Guide: Handling Light Sensitivity of (4-Iodobutyl)cyclohexane
Case ID: T-IBC-001 Topic: Photolytic Degradation & Stabilization of Primary Alkyl Iodides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Technical Context
(4-Iodobutyl)cyclohexane is a versatile building block, but like all primary alkyl iodides, it possesses a "chemical Achilles' heel": the Carbon-Iodine (C–I) bond.
This guide addresses the intrinsic photosensitivity of this molecule. The C–I bond is the weakest among standard organic halides, making it susceptible to homolytic cleavage by photons in the UV-visible spectrum. This degradation is not merely cosmetic; the liberation of free iodine (
The Physics of Degradation
The bond dissociation energy (BDE) of the C–I bond is significantly lower than that of its bromide or chloride counterparts. This low energy threshold allows ambient light to trigger radical chain decomposition.
Table 1: Comparative Bond Dissociation Energies (298 K)
| Bond Type | Bond Energy (kcal/mol) | Relative Stability | Light Sensitivity |
| C–F | ~115 | Extremely High | Negligible |
| C–Cl | ~84 | High | Low |
| C–Br | ~72 | Moderate | Moderate |
| C–I | ~57 | Low | Critical |
Data Source: CRC Handbook of Chemistry and Physics [1]; Wikipedia [2].
Diagnostic & Troubleshooting (Q&A)
Q1: My sample has turned from colorless to a violet/brown liquid. Is it ruined?
Diagnosis: Not necessarily ruined, but compromised.
Root Cause: The color is due to elemental iodine (
-
If <1% degradation (pale pink/yellow): It may be usable for robust nucleophilic substitutions (
). -
If dark purple/brown: You must purify it before use. Free iodine will poison palladium catalysts and quench Grignard reagents.
-
Solution: Perform the Thiosulfate Restoration Protocol (See Section 3).
Q2: I am trying to make the Grignard reagent, but the reaction won't start.
Diagnosis: Iodine Inhibition.
Mechanism: Free iodine reacts rapidly with metallic magnesium to form
-
Wash the starting material with sodium thiosulfate to remove all traces of iodine.
-
Dry thoroughly (water is also a Grignard killer).
-
Add a crystal of iodine back into the flask only after the reagents are mixed to chemically etch the Mg surface (controlled initiation), rather than having it present as a bulk impurity.
Q3: Why does the degradation seem to accelerate after I open the bottle?
Diagnosis: Autocatalytic Radical Chain Reaction.
Mechanism: Photolysis generates radicals (
Standard Operating Protocols (SOPs)
SOP-01: Restoration of Discolored Material
Use this protocol to remove iodine impurities from this compound.
Reagents:
-
Sodium Thiosulfate pentahydrate (
)[1] -
Diethyl Ether or Hexanes (Extraction solvent)
-
Magnesium Sulfate (
) or Sodium Sulfate ( )
Workflow:
-
Dissolution: Dissolve the discolored this compound in an organic solvent (Ether or Hexanes) at a 1:5 ratio.
-
The Wash: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.
-
Extraction: Transfer the organic layer to a separatory funnel. Add the thiosulfate solution.[2][3][4][5]
-
Agitation: Shake vigorously. The purple color in the organic layer should vanish instantly as
is reduced to water-soluble iodide ( ).-
Reaction:
(colorless) [3].
-
-
Separation: Drain the aqueous layer. Wash the organic layer once with brine (saturated NaCl) to remove entrained water.
-
Drying: Dry the organic layer over anhydrous
for 15 minutes. -
Isolation: Filter off the drying agent and concentrate the solvent via rotary evaporation (bath temp < 40°C, keep flask covered with foil).
SOP-02: Long-Term Storage
Follow these steps to maximize shelf-life.
-
Container: Use Amber glass vials. If clear glass must be used, wrap the entire vial in aluminum foil.
-
Stabilizer: Add a small strip of activated Copper foil or Silver wool to the liquid. These metals act as "iodine sinks," reacting with any liberated iodine to form stable metal iodides, preventing the autocatalytic cycle [4].
-
Atmosphere: Purge the headspace with Argon before sealing.
-
Temperature: Store at -20°C. Cold temperatures significantly reduce the rate of homolytic cleavage.
Visualizing the Science
Diagram 1: The Degradation Mechanism
This diagram illustrates the pathway from photon absorption to iodine generation.
Figure 1: Photolytic decomposition pathway of alkyl iodides leading to discoloration.
Diagram 2: The Restoration Workflow
This logic flow guides the user through the purification process.
Figure 2: Decision tree for the purification of oxidized alkyl iodides.
References
-
Lide, D. R. (Ed.). (2005).[6][7][8] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Section 9: Bond Dissociation Energies).[9]
-
Wikipedia Contributors. (2024).[10] Organoiodine chemistry. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Chapter: Purification of Organic Chemicals).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mccscience.yolasite.com [mccscience.yolasite.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. internationaloliveoil.org [internationaloliveoil.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. shaalaa.com [shaalaa.com]
- 8. google.com [google.com]
- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 10. reddit.com [reddit.com]
Validation & Comparative
Reactivity Comparison: (4-Iodobutyl)cyclohexane vs. (4-Bromobutyl)cyclohexane
Executive Summary
In the context of medicinal chemistry and linker synthesis (e.g., PROTACs), the choice between (4-Iodobutyl)cyclohexane and (4-Bromobutyl)cyclohexane is a trade-off between kinetic efficiency and chemical stability .
-
This compound is the high-performance reagent. It exhibits superior reaction rates in nucleophilic substitutions (
) and metal-halogen exchange, often reacting 10–100x faster than its bromide counterpart. However, it is photolabile and prone to oxidative degradation. -
(4-Bromobutyl)cyclohexane is the robust workhorse. It offers excellent shelf stability and sufficient reactivity for standard alkylations, particularly when heating is permissible. It is the preferred starting material for generating the iodide in situ.
This guide provides a technical breakdown of their reactivity profiles, supported by mechanistic data and validated experimental protocols.
Physicochemical & Mechanistic Foundation
The reactivity difference is fundamentally governed by the carbon-halogen bond strength and the leaving group ability (polarizability and basicity).
Comparative Data Table
| Feature | (4-Bromobutyl)cyclohexane | This compound |
| CAS Number | 60439-16-9 | 256656-70-9 |
| Molecular Weight | 219.16 g/mol | ~266.16 g/mol |
| Leaving Group ( | -9 (HBr) | -10 (HI) |
| C-X Bond Energy | ~285 kJ/mol (Stronger) | ~218 kJ/mol (Weaker) |
| C-X Bond Length | 1.94 Å | 2.14 Å |
| 1 (Reference) | ~50–100 (Faster) | |
| Shelf Stability | High (Years at | Low (Weeks/Months; Light Sensitive) |
Mechanistic Insight: The Kinetic Advantage
The iodide derivative reacts faster primarily because the C-I bond is significantly weaker than the C-Br bond.[1] Additionally, the iodide ion (
Diagram 1: Reaction Coordinate Comparison (
)
The following diagram illustrates the lower Activation Energy (
Reactivity Profiles in Synthesis
A. Nucleophilic Substitution ( )
-
Iodide: Reacts rapidly at room temperature with amines, azides, and thiolates. Ideal for "precious payload" attachment where harsh heating must be avoided to prevent decomposition of the coupling partner.
-
Bromide: Often requires elevated temperatures (60–80°C) or the addition of a catalyst (KI) to proceed at a practical rate.
B. Metal-Halogen Exchange (Grignard/Lithium)
-
Iodide: Lithium-Halogen exchange is extremely fast, often occurring at -78°C. However, it carries a higher risk of Wurtz coupling (homocoupling side product: R-R) due to the rapid reaction of the generated organolithium with unreacted alkyl iodide.
-
Bromide: Formation of the Grignard reagent is more controlled. While initiation might be slower (requiring iodine activation), the resulting reagent is generally cleaner with fewer homocoupling side products.
Experimental Protocols
Protocol A: The Finkelstein Reaction (Synthesis of Iodide from Bromide)
Since this compound is expensive and unstable, the standard industry practice is to synthesize it from the bromide immediately before use.
Principle: Equilibrium driven by the precipitation of Sodium Bromide (NaBr) in Acetone.[2]
Reagents:
-
(4-Bromobutyl)cyclohexane (1.0 equiv)
-
Sodium Iodide (NaI) (2.0 - 5.0 equiv, dried)
-
Acetone (Reagent Grade, dry)
Procedure:
-
Dissolve (4-bromobutyl)cyclohexane in dry acetone (0.5 M concentration).
-
Add NaI (dissolved in minimum acetone) to the solution.
-
Reflux the mixture for 18–24 hours. A white precipitate (NaBr) will form.
-
Workup: Cool to RT, filter off the NaBr solid. Concentrate the filtrate.
-
Redissolve residue in diethyl ether, wash with aqueous sodium thiosulfate (
) to remove free iodine (yellow color), then water and brine. -
Dry over
and concentrate. -
Validation:
NMR shift of the -X protons will move upfield (approx. 3.4 ppm for Br 3.2 ppm for I).
Protocol B: Comparative Kinetics Validation ( with Azide)
This protocol allows you to quantitatively verify the reactivity difference in your specific lab environment.
Workflow Diagram:
Step-by-Step:
-
Setup: Prepare two vials.
-
Vial A: (4-Bromobutyl)cyclohexane (1 mmol) in DMF (2 mL).
-
Vial B: this compound (1 mmol) in DMF (2 mL).
-
-
Initiation: Add Sodium Azide (
, 1.5 mmol) to both vials simultaneously. Stir at .[3] -
Monitoring: Take aliquots at 15 min, 1 hour, and 4 hours.
-
Analysis: Analyze via GC-MS.
-
Expected Result: Vial B (Iodide) will show >90% conversion to the azide within 1 hour. Vial A (Bromide) will show <10% conversion at room temperature, requiring heating to proceed.
-
Stability & Handling Guide
| Parameter | (4-Bromobutyl)cyclohexane | This compound |
| Light Sensitivity | Low. Store in clear or amber glass. | High. Must use amber glass or foil-wrapped containers. |
| Oxidation | Stable. | Oxidizes to |
| Storage Temp | Room Temp or | |
| Purification | Distillation is effective. | Column chromatography (neutral alumina preferred over silica to prevent decomposition). |
Scientist's Tip: If your this compound has turned pink or violet, it contains free iodine. Wash with 10%
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13962520, (4-Bromobutyl)cyclohexane. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 15: Nucleophilic Substitution - Discusses Leaving Group Ability ).
- Finkelstein, H. (1910).Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (The foundational text for the Finkelstein reaction).
- Luo, Y. R. (2007).Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-I vs C-Br bond dissociation energies: ~218 kJ/mol vs ~285 kJ/mol).
Sources
A Comparative Guide to Purity Validation of (4-Iodobutyl)cyclohexane: HPLC vs. GC vs. qNMR
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (4-Iodobutyl)cyclohexane, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its non-chromophoric and semi-volatile nature, however, presents a significant analytical challenge for purity determination. This guide provides an in-depth, comparative analysis of three orthogonal analytical techniques—High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the robust purity validation of this compound.
The Analytical Challenge: A Molecule Without a Chromophore
This compound lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection methods ineffective. This necessitates the use of universal detection techniques or alternative analytical platforms. The choice of method is critical and must be guided by a thorough understanding of the compound's properties and the potential impurity profile stemming from its synthesis.
Potential Impurities: A comprehensive purity assessment must consider impurities arising from the synthetic route. A common synthesis of this compound involves the reaction of a cyclohexane derivative with a four-carbon chain containing a leaving group, often in the presence of an iodine source. Potential impurities could include:
-
Starting materials: Unreacted cyclohexane precursors or 1,4-butanediol derivatives.
-
Reagents: Residual iodinating agents or other reagents.
-
By-products: Di-iodinated species, elimination products (e.g., butyl-cyclohexene), or isomers.[1]
-
Solvents: Residual solvents from the reaction and purification steps.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC is a workhorse in pharmaceutical analysis. For non-chromophoric compounds like this compound, a Refractive Index Detector (RID) is a common choice. An RID measures the difference in the refractive index between the mobile phase and the eluting analyte, providing a universal but less sensitive detection method compared to UV absorbance.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC method is based on the non-polar nature of this compound. A C18 column provides a suitable stationary phase for retaining the analyte and separating it from potential polar impurities. The isocratic mobile phase of acetonitrile and water is chosen to ensure a stable baseline for the RID, as this detector is highly sensitive to changes in mobile phase composition.
Experimental Protocol: HPLC-RID
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Refractive Index Detector (RID)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID) |
| Run Time | 15 minutes |
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of the mobile phase to prepare a 10 mg/mL stock solution. Further dilute as needed for linearity and accuracy studies.
Illustrative HPLC-RID Workflow
Caption: Workflow for HPLC-RID analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Given the semi-volatile nature of this compound, Gas Chromatography (GC) is a highly suitable alternative. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and is a robust, universal detector for hydrocarbons.
Causality Behind Experimental Choices
A non-polar capillary column (e.g., DB-1 or equivalent) is selected based on the analyte's low polarity, allowing for separation based on boiling points. The temperature program is optimized to ensure good resolution between the main component and any closely eluting impurities, such as isomers or degradation products. The FID is chosen for its high sensitivity to hydrocarbons and its linear response over a wide concentration range.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Autosampler
-
Flame Ionization Detector (FID)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
Sample Preparation: Prepare a stock solution of approximately 10 mg/mL in a suitable solvent like dichloromethane or hexane. Prepare a series of dilutions for linearity and accuracy assessments.
Illustrative GC-FID Workflow
Caption: Workflow for GC-FID analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Causality Behind Experimental Choices
¹H NMR is chosen due to its high sensitivity and the presence of distinct proton signals in the this compound molecule. A high-purity, stable internal standard with signals that do not overlap with the analyte is crucial for accuracy. Maleic acid is a suitable choice as its olefinic proton signal appears in a clear region of the spectrum. A long relaxation delay (d1) is essential to ensure complete relaxation of all protons, which is critical for accurate integration and quantification.[4]
Experimental Protocol: ¹H qNMR
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Acquisition Parameters:
| Parameter | Setting |
|---|---|
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Acid (certified reference material) |
| Pulse Sequence | Standard single-pulse experiment |
| Relaxation Delay (d1) | 30 seconds |
| Number of Scans | 16 |
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
Illustrative qNMR Workflow
Caption: Workflow for qNMR purity determination of this compound.
Comparative Performance Analysis
To provide an objective comparison, the following table summarizes the illustrative performance data for each technique, validated according to ICH Q2(R1) guidelines.[5]
| Parameter | HPLC-RID | GC-FID | qNMR |
| Linearity (r²) | > 0.995 | > 0.999 | N/A (Primary Method) |
| Limit of Detection (LOD) | ~0.1 mg/mL | ~5 µg/mL | ~0.1% (impurity) |
| Limit of Quantitation (LOQ) | ~0.3 mg/mL | ~15 µg/mL | ~0.3% (impurity) |
| Precision (%RSD) | < 2.0% | < 1.5% | < 1.0% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 99.5-100.5% |
| Specificity | Good for non-isomeric impurities | Excellent for volatile impurities | Excellent structural confirmation |
| Throughput | Moderate | High | Low |
| Sample Consumption | Low | Very Low | Moderate |
Discussion: Choosing the Right Tool for the Job
The choice of analytical technique for purity validation of this compound depends on the specific requirements of the analysis.
-
HPLC-RID is a viable option for routine quality control where high sensitivity is not a primary concern.[6][7] Its main drawback is the lower sensitivity compared to other methods and its incompatibility with gradient elution, which might be necessary for complex impurity profiles.
-
GC-FID offers superior sensitivity and resolution for volatile and semi-volatile impurities.[8] It is an excellent choice for identifying and quantifying residual solvents and closely related volatile by-products. The high operating temperatures, however, could pose a risk for thermally labile impurities.[9]
-
qNMR stands out as a primary method for providing an accurate, absolute purity value without the need for a specific reference standard of the analyte.[10][11] It is exceptionally useful for the certification of reference materials and for definitive purity assessment. Its lower throughput and higher sample requirement may make it less suitable for high-volume routine testing.
Self-Validating Systems and Trustworthiness
The trustworthiness of any analytical data relies on a self-validating system. For all the described methods, system suitability tests (SSTs) are paramount.
-
For HPLC and GC , SSTs should include parameters like retention time precision, peak asymmetry (tailing factor), and resolution between the main peak and any known impurities.
-
For qNMR , validation includes ensuring the purity and stability of the internal standard and verifying the instrument's performance through regular calibration.
By employing orthogonal methods—techniques that rely on different separation and detection principles—the confidence in the purity assessment is significantly enhanced. For instance, confirming the purity value obtained by GC-FID with a qNMR analysis provides a high degree of assurance.
Conclusion
Validating the purity of this compound requires a thoughtful approach that considers its unique chemical properties. While HPLC-RID can be employed for basic quality control, its limitations in sensitivity and gradient compatibility make it less ideal for comprehensive impurity profiling. GC-FID offers a significant advantage in sensitivity and resolution for volatile impurities. For the most accurate and definitive purity assessment, qNMR is the method of choice, providing an absolute measure of purity and valuable structural information.
For researchers, scientists, and drug development professionals, a multi-faceted strategy is recommended. GC-FID is well-suited for routine in-process controls and final product release testing. qNMR should be utilized for the certification of reference standards and for orthogonal verification of purity for critical batches. This integrated approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the subsequent stages of drug development.
References
-
Pauli, G. F., et al. (2001). qNMR--a versatile concept for the validation of natural product reference compounds. Phytochemical Analysis, 12(1), 28-42. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Miyake, Y., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 844-851. Available at: [Link]
-
Liu, J., et al. (2019). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 24(5), 395-404. Available at: [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available at: [Link]
-
Chromatography Today. (2023). Comparing HPLC and GC: Retention Time and Effectiveness. Available at: [Link]
-
Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4287-4294. Available at: [Link]
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available at: [Link]
-
ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Available at: [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
-
LCGC International. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]
-
Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]
-
LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link]
-
Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(21), 6495. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]
-
Agilent Technologies. (2011). Analysis of impurities in cyclohexane. Available at: [Link]
-
Al-Sabah, S., et al. (2022). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. Available at: [Link]
-
ResearchGate. (2017). A Validated GC‐FID Method for Determination of Very Long‐Chain Polyunsaturated Fatty Acids (C24–C30 n − 3) in Triglyceride Fish Oils. Available at: [Link]
-
MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. Available at: [Link]
-
JEOL. (n.d.). Residual solvent analysis in cosmetic ingredient using single QMS mode and alternative carrier gases in GC/MS/MS. Available at: [Link]
-
Science and Education Publishing. (2015). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Available at: [Link]
-
MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Available at: [Link]
-
OUCI. (n.d.). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Available at: [Link]
-
USGS. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Available at: [Link]
-
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Safety Operating Guide
Navigating the Disposal of (4-Iodobutyl)cyclohexane: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (4-Iodobutyl)cyclohexane, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle such chemicals in a laboratory setting.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.[3][4][5]
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and may be toxic to aquatic life.[6][7]
-
Reactivity: Can react with strong oxidizing agents and bases.[1][5]
Summary of Key Chemical Properties and Hazards
| Property | Value/Information | Source |
| Chemical Class | Halogenated Organic Compound | General Chemical Knowledge |
| Potential Hazards | Toxic, Environmental Hazard, Reactive | [1][3][4][5][6][7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [8][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, bleach, peroxides | [1][5] |
| Disposal Consideration | Hazardous Waste | [2][10][11][12] |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the primary barrier against accidental exposure.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.[13]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[9][14]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[8]
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[8]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: As a precaution, remove all potential sources of ignition.[6][15][16]
-
Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[9][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[3][17]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in a manner that ensures the segregation of halogenated waste from other chemical waste streams. This is critical because the treatment and disposal methods for halogenated and non-halogenated wastes are different, and mixing them can increase disposal costs and create safety hazards.[10][11]
-
Waste Identification: this compound is classified as a halogenated organic waste .
-
Container Selection:
-
Waste Segregation:
-
Accumulation and Storage:
-
Labeling:
-
Final Disposal:
Decision Tree for Waste Segregation
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
